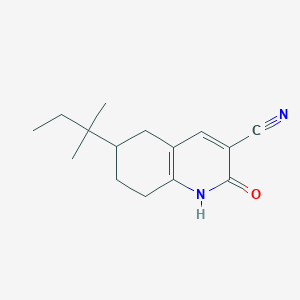

6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 1258651-98-7

Cat. No.: VC3048485

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258651-98-7 |

|---|---|

| Molecular Formula | C15H20N2O |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | 6-(2-methylbutan-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C15H20N2O/c1-4-15(2,3)12-5-6-13-10(8-12)7-11(9-16)14(18)17-13/h7,12H,4-6,8H2,1-3H3,(H,17,18) |

| Standard InChI Key | FWVFHRCRZXSAJN-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N |

| Canonical SMILES | CCC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N |

Introduction

Chemical Structure and Properties

6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile features a bicyclic framework composed of a partially reduced quinoline structure. This molecular architecture is defined by several key structural features that contribute to its chemical behavior and biological interactions. The compound contains a 2-oxo (ketone) group, which creates an amide-like functionality within the nitrogen-containing ring, and a carbonitrile (C≡N) group at position 3 that serves as a key pharmacophoric element.

A distinctive characteristic of this compound is the presence of the branched 2-methylbutan-2-yl substituent at position 6. This bulky alkyl group significantly influences the compound's three-dimensional structure, lipophilicity, and binding interactions with target proteins. The partially reduced nature of the quinoline core, specifically in the 5,6,7,8-positions, creates a conformationally flexible region that can adapt to accommodate binding site requirements of target proteins.

The key chemical and physical properties of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile are summarized in Table 1.

Table 1: Chemical and Physical Properties of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

| Property | Value |

|---|---|

| CAS Number | 1258651-98-7 |

| Molecular Formula | C15H20N2O |

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | 6-(2-methylbutan-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C15H20N2O/c1-4-15(2,3)12-5-6-13-10(8-12)7-11(9-16)14(18)17-13/h7,12H,4-6,8H2,1-3H3,(H,17,18) |

The structural elements of this compound participate in various chemical interactions that are relevant to its biological activity and physicochemical behavior. The carbonitrile group can function as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in target proteins. The ketone functionality at position 2 can participate in hydrogen bonding as an acceptor and influences the electronic distribution within the molecule. The N-H group of the amide-like structure can serve as a hydrogen bond donor, further contributing to the compound's ability to form specific interactions with biological targets.

These structural features collectively determine the compound's ability to interact with protein kinases and other potential biological targets, influencing its pharmacological profile and therapeutic potential.

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and assessing the purity of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Multiple complementary analytical techniques are typically employed to provide a complete structural elucidation of such compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural confirmation. For related hexahydroquinoline derivatives, 1H NMR spectroscopy typically reveals characteristic signals for various structural components. In the case of similar compounds, such signals may include those for N-H protons (often appearing as D2O-exchangeable signals), aromatic protons, and aliphatic protons from the cyclohexane portion and alkyl substituents . The 1H NMR spectrum would be expected to show distinctive signals for the methyl groups of the 2-methylbutan-2-yl substituent, the methylene groups of the cyclohexane ring, and the N-H proton of the amide-like structure.

13C NMR spectroscopy provides complementary information about the carbon framework. For hexahydroquinoline derivatives, this typically includes signals for key functional carbons such as the carbonitrile carbon (C≡N, typically appearing around δ 117.0 ppm), carbonyl carbon (C=O, typically around δ 167.5 ppm), and various aromatic and aliphatic carbons . The spectrum for 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile would be expected to show distinctive signals for all carbon atoms in the molecule, including those of the 2-methylbutan-2-yl group, the cyclohexane ring, and the quinoline core.

Infrared (IR) spectroscopy serves as a valuable tool for identifying specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretching vibration (typically around 2200-2240 cm-1), C=O stretching vibration (typically around 1650-1700 cm-1), and N-H stretching vibration (typically around 3300-3500 cm-1) .

Mass spectrometry (MS) provides confirmation of the molecular weight and can reveal the fragmentation pattern, which serves as a structural fingerprint. High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 244.33 g/mol, confirming the molecular formula C15H20N2O.

Table 2: Expected Characteristic Spectroscopic Features of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

| Analytical Technique | Expected Characteristic Features |

|---|---|

| 1H NMR | Signals for methyl and methylene groups of 2-methylbutan-2-yl substituent (δ 0.8-2.0 ppm), methylene groups of cyclohexane ring (δ 1.5-3.0 ppm), NH proton (δ 9.0-10.0 ppm, D2O exchangeable) |

| 13C NMR | Signals for carbonitrile carbon (δ ~117 ppm), carbonyl carbon (δ ~167 ppm), aromatic/heteroaromatic carbons (δ 110-160 ppm), and aliphatic carbons (δ 10-50 ppm) |

| IR | C≡N stretching (2200-2240 cm-1), C=O stretching (1650-1700 cm-1), N-H stretching (3300-3500 cm-1) |

| MS | Molecular ion peak at m/z 244 and characteristic fragmentation pattern |

These spectroscopic methods collectively provide a comprehensive structural characterization of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, confirming its identity and purity.

| Biological Activity | Mechanism | Potential Therapeutic Relevance |

|---|---|---|

| Protein Kinase Inhibition | Competitive binding to ATP-binding site, preventing substrate phosphorylation | Modulation of cell signaling pathways relevant to cancer and other diseases |

| Potential P-glycoprotein Modulation | Possible formation of hydrogen bonds with specific residues of P-gp | Potential reversal of multidrug resistance in cancer |

| Cell Cycle Regulation | Indirect effect through inhibition of kinases involved in cell cycle control | Anti-proliferative activity against cancer cells |

| Apoptosis Induction | Possible activation of pro-apoptotic pathways through kinase inhibition | Potential anticancer activity |

The elucidation of these mechanisms provides valuable insights into how 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile may exert its biological effects and guides the development of related compounds with enhanced properties for specific therapeutic applications.

| Therapeutic Area | Potential Applications | Relevant Kinase Targets |

|---|---|---|

| Oncology | Treatment of kinase-driven cancers; combination therapy to enhance efficacy of other anticancer drugs | Various oncogenic kinases; specific targets dependent on selectivity profile |

| Multidrug Resistance | P-gp modulation to overcome drug resistance in cancer | Indirect effect through P-gp modulation rather than direct kinase inhibition |

| Inflammatory Disorders | Modulation of inflammatory signaling pathways | Kinases involved in inflammatory signaling (e.g., p38 MAPK, JAK) |

| Autoimmune Diseases | Regulation of immune cell activation and function | Kinases involved in immune cell signaling (e.g., SYK, BTK) |

| Neurological Disorders | Modulation of neuronal signaling; neuroprotection | Neuronal kinases (e.g., GSK-3, CDK5) |

The development of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile or its derivatives as therapeutic agents would require comprehensive preclinical and clinical studies to evaluate their efficacy, safety, pharmacokinetics, and pharmacodynamics. This would include detailed assessments of kinase selectivity profiles, mechanism-based toxicities, and potential drug-drug interactions, as well as optimization of pharmaceutical properties such as solubility, stability, and bioavailability.

Comparison with Related Hexahydroquinoline Derivatives

6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to a broader family of hexahydroquinoline derivatives that share structural similarities but differ in specific substituents. These structural variations significantly influence their biological activities, physicochemical properties, and potential therapeutic applications. Comparative analysis of these related compounds provides valuable insights into structure-activity relationships that can guide the development of improved derivatives.

Several structurally related hexahydroquinoline derivatives have been reported in the literature, including 6-BROMO-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE, 8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, and 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile . These compounds differ from 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in the nature and position of their substituents, which affects their biological properties.

The 6-BROMO-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE, for instance, contains a bromo substituent at position 6 instead of the 2-methylbutan-2-yl group and an additional ketone at position 5. This compound has a molecular weight of 267.08 g/mol and a melting point of 213-214°C . The presence of the electronegative bromine atom and the additional ketone group significantly alters the electronic distribution within the molecule, likely affecting its binding interactions with target proteins.

The 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile features a phenyl substituent at position 4 rather than the 2-methylbutan-2-yl group at position 6. This compound has a molecular weight of 250.29 g/mol and contains one hydrogen bond donor and two hydrogen bond acceptors . The presence of the phenyl group introduces aromatic character and potential for π-stacking interactions, which could influence binding to target proteins.

Novel 5-oxo-hexahydroquinoline derivatives containing different nitrophenyl moieties at position 4 and various carboxamide groups have been specifically designed for P-glycoprotein modulation and multidrug resistance reversal in cancer. These compounds differ from 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in the position of the ketone group (position 5 vs. position 2) and the nature of the substituents .

Table 5: Comparison of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with Related Hexahydroquinoline Derivatives

These structural variations significantly influence the compounds' binding affinity and selectivity for target proteins. For instance, the bulky 2-methylbutan-2-yl group at position 6 in 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile likely confers specific binding characteristics that differ from those of compounds with smaller, more polar, or differently positioned substituents. Understanding these structure-activity relationships is crucial for the rational design of new hexahydroquinoline derivatives with enhanced properties for specific therapeutic applications.

Future Research Directions

The current understanding of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile suggests several promising avenues for future research that could further elucidate its properties, mechanisms, and potential applications in medicinal chemistry and drug development.

Comprehensive kinase profiling represents a critical research direction. While the compound has demonstrated strong inhibitory activity against certain protein kinases, detailed screening against a panel of kinases would provide a more complete understanding of its selectivity profile. This would involve determining IC50 values against a diverse array of kinases and identifying the specific kinases most potently inhibited. Such information would guide the compound's potential therapeutic applications and help identify potential off-target effects.

Structural biology studies would provide valuable insights into the binding mode of the compound with its target kinases. X-ray crystallography of the compound in complex with target kinases would reveal specific binding interactions and conformational changes induced upon binding. This structural information would facilitate structure-based drug design efforts to develop derivatives with enhanced potency and selectivity.

Medicinal chemistry optimization represents another important research direction. The synthesis and evaluation of structural analogs could lead to compounds with improved properties such as enhanced potency, selectivity, or pharmacokinetic characteristics. Specific modifications might include alterations to the 2-methylbutan-2-yl substituent, exploration of alternative substituents at various positions, and modification of the carbonitrile group.

Table 6: Proposed Future Research Directions for 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

| Research Area | Specific Studies | Expected Outcomes |

|---|---|---|

| Kinase Profiling | Screening against diverse kinase panel; Determination of IC50 values | Comprehensive selectivity profile; Identification of primary targets |

| Structural Biology | X-ray crystallography with target kinases; Computational modeling | Understanding of binding mode; Structure-based drug design insights |

| Medicinal Chemistry | Synthesis of structural analogs; Structure-activity relationship studies | Derivatives with enhanced properties; Understanding of key structural features |

| Pharmacokinetic Studies | ADME profiling; In vivo studies in animal models | Understanding of bioavailability, distribution, metabolism, and elimination |

| Toxicology Assessment | In vitro and in vivo toxicity studies | Safety profile; Identification of potential toxicity concerns |

| Formulation Development | Solubility enhancement; Stability studies | Improved pharmaceutical properties; Viable formulation strategies |

| Combination Studies | Synergy assessment with other therapeutic agents | Identification of potential combination therapies |

Preclinical pharmacology and toxicology studies would be essential to evaluate the compound's potential as a drug candidate. This would include in vitro assessments in relevant cell-based models, particularly cancer cell lines, to evaluate antiproliferative activity, mechanism of action, and potential resistance mechanisms. In vivo studies in appropriate animal models would assess efficacy, pharmacokinetics, and safety.

The exploration of combination therapies represents another valuable research direction. Evaluation of potential synergistic effects when combined with other therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer therapy. This might include combinations with other kinase inhibitors targeting complementary pathways or with conventional chemotherapeutic agents .

These research directions would contribute to a more comprehensive understanding of 6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and its potential as a therapeutic agent, particularly in the context of kinase-mediated diseases such as cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume